Neratinib impurity QL

Description

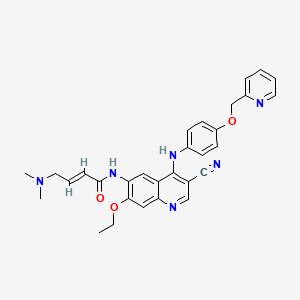

Neratinib impurity QL is a process-related or degradation byproduct identified during the synthesis or storage of neratinib, a tyrosine kinase inhibitor used in HER2-positive breast cancer therapy. Analytical methods such as reverse-phase high-performance liquid chromatography (RP-HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are employed to quantify and characterize these impurities. For example, validated RP-HPLC methods for neratinib analysis achieve linearity in the 30–180 µg/mL range with a retention time of 4.001 minutes, ensuring robust detection of impurities like QL .

Properties

CAS No. |

1469746-91-5 |

|---|---|

Molecular Formula |

C30H30N6O3 |

Molecular Weight |

522.6 g/mol |

IUPAC Name |

(E)-N-[3-cyano-7-ethoxy-4-[4-(pyridin-2-ylmethoxy)anilino]quinolin-6-yl]-4-(dimethylamino)but-2-enamide |

InChI |

InChI=1S/C30H30N6O3/c1-4-38-28-17-26-25(16-27(28)35-29(37)9-7-15-36(2)3)30(21(18-31)19-33-26)34-22-10-12-24(13-11-22)39-20-23-8-5-6-14-32-23/h5-14,16-17,19H,4,15,20H2,1-3H3,(H,33,34)(H,35,37)/b9-7+ |

InChI Key |

MPIQYQIEOBCLFG-VQHVLOKHSA-N |

Isomeric SMILES |

CCOC1=C(C=C2C(=C1)N=CC(=C2NC3=CC=C(C=C3)OCC4=CC=CC=N4)C#N)NC(=O)/C=C/CN(C)C |

Canonical SMILES |

CCOC1=C(C=C2C(=C1)N=CC(=C2NC3=CC=C(C=C3)OCC4=CC=CC=N4)C#N)NC(=O)C=CCN(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Neratinib impurity QL typically involves the reaction of Neratinib intermediates under specific conditions. One common method involves the use of oxalyl chloride as a reagent, which reacts with Neratinib intermediates to form the impurity . The reaction conditions often include controlled temperatures and the use of solvents like acetonitrile to facilitate the reaction.

Industrial Production Methods: In industrial settings, the production of this compound is monitored and controlled to minimize its presence in the final product. High-performance liquid chromatography (HPLC) is often used to detect and quantify this impurity during the manufacturing process . The goal is to ensure that the levels of this compound remain within acceptable limits as defined by regulatory guidelines.

Chemical Reactions Analysis

Formation Mechanism of Neratinib Impurity QL

Impurity QL is generated during the amide bond formation between 4-dimethylaminocrotonoyl chloride and 4-(3-chloro-4-fluorophenylamino)-6-amino-3-cyano-7-ethoxyquinoline. Key steps include:

-

Acid chloride synthesis : Reaction of 4-dimethylaminocrotonic acid with thionyl chloride (SOCl₂) in DMAc at -15°C to 0°C .

-

Coupling reaction : Addition of the aminoquinoline to the acid chloride, monitored until residual aniline levels drop below 2% .

Incomplete coupling or hydrolysis of the intermediate amide under suboptimal conditions (e.g., pH shifts, temperature fluctuations) leads to impurity QL .

Table 1: Reaction Conditions Impacting Impurity QL Formation

Table 2: Impurity QL Reduction Techniques

Structural Characterization and Stability

-

Chemical Identity : QL corresponds to 4-dimethylamino-but-2-enoic acid [4-(3-chloro-4-fluoro-phenylamino)-3-cyano-7-ethoxy-quinolin-6-yl]amide , confirmed via HPLC and mass spectrometry .

-

Stability Risks :

Table 3: Impurity QL Profiling in Pilot Trials

| Batch Scale | Yield (%) | Purity (%) | Total Impurities (%) | Source |

|---|---|---|---|---|

| Small | 73 | 96.2 | 1.7 | |

| Large | 86 | 98.4 | 1.5 |

Scientific Research Applications

Neratinib impurity QL has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is studied to understand its formation and behavior during the synthesis of Neratinib. In biology and medicine, researchers investigate its potential effects on the efficacy and safety of Neratinib as a therapeutic agent . In the pharmaceutical industry, controlling the levels of this impurity is essential for ensuring the quality of the final drug product .

Mechanism of Action

The mechanism of action of Neratinib impurity QL is not as well-studied as that of Neratinib itself. it is believed that this impurity may interact with similar molecular targets and pathways as Neratinib, including the inhibition of epidermal growth factor receptor (EGFR), HER2, and HER4 . These interactions can potentially affect the overall efficacy and safety profile of the drug.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

For instance:

- Sorafenib Impurity 31: A synthetic byproduct of sorafenib (a kinase inhibitor for hepatocellular carcinoma), this impurity is characterized by high-performance liquid chromatography (HPLC) and used as a reference standard for drug development. Unlike QL, its chemical properties and hazard profiles are well-documented .

- Erlotinib Degradation Products: Erlotinib, another EGFR inhibitor, generates impurities under stress conditions (e.g., oxidation). These are monitored via LC-MS/MS, similar to neratinib impurity profiling methods .

Analytical and Binding Properties

- Chromatographic Behavior : Neratinib impurity QL’s retention time and peak symmetry in RP-HPLC (using a C18 column and acetonitrile-phosphate buffer mobile phase) can distinguish it from neratinib and other impurities like A1 and A2, which exhibit distinct binding energies (–7.4 to –8.1 kcal/mol) in molecular docking studies with EGFR mutants .

- Quantitative NMR (qNMR) : Unlike sorafenib impurity 31, which requires internal reference standards for quantitation, neratinib impurities may leverage qNMR for relative response factor (RRF) determination, minimizing calibration dependencies .

Research Findings and Data Tables

Table 1: Analytical Comparison of Kinase Inhibitor Impurities

Table 2: Molecular Docking Energies (EGFR Mutants)

| Compound | Binding Energy (kcal/mol) with 2jiv | Binding Energy (kcal/mol) with 3w2q |

|---|---|---|

| Neratinib | –7.4 | –7.4 |

| A1 | –8.1 | Not tested |

| A2 | –7.4 | Not tested |

| Impurity QL | Not available | Not available |

Critical Analysis of Evidence

- Gaps in QL Characterization : Structural elucidation and impurity-specific toxicity data for QL are absent in the provided literature, unlike sorafenib impurity 31 .

- Methodological Consistency : Neratinib impurity profiling aligns with ICH Q3A/B guidelines, leveraging RP-HPLC for quantification and LC-MS/MS for structural confirmation .

- Clinical Relevance : While neratinib’s safety profile is established in trials like ExteNET, impurity contributions to AEs like diarrhea or QT prolongation remain speculative .

Biological Activity

Neratinib is an irreversible pan-HER tyrosine kinase inhibitor primarily used in the treatment of HER2-positive breast cancer. The compound has demonstrated significant biological activity, but its impurity, known as Neratinib Impurity QL, has not been extensively characterized in the literature. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its pharmacological properties, case studies, and relevant research findings.

Overview of Neratinib

Neratinib functions by irreversibly binding to the intracellular tyrosine kinase domains of HER1 (EGFR), HER2, and HER4, inhibiting their signaling pathways and leading to reduced tumor growth. Its efficacy has been established in clinical trials, particularly in the ExteNET study, which highlighted its use in extended adjuvant therapy for early-stage HER2-positive breast cancer . Despite its benefits, neratinib is associated with various adverse effects, predominantly gastrointestinal issues such as diarrhea .

Case Studies

Several case studies have explored the implications of neratinib treatment and its associated impurities:

- Long-term Monotherapy : A case study reported a HER2-positive breast cancer patient who received neratinib monotherapy for over 14 years. Despite experiencing grade II granulocytopenia, her most significant adverse effect was mild diarrhea that resolved after three months . This highlights the importance of monitoring long-term effects and potential interactions with impurities.

- Gastrointestinal Toxicity : Another case detailed a patient who developed a duodenal ulcer while on neratinib. The ulcer was attributed to the drug's gastrointestinal side effects, emphasizing the need for careful consideration of impurities that may exacerbate these reactions .

Adverse Event Analysis

Recent analyses from the FDA Adverse Event Reporting System (FAERS) database identified significant adverse events related to neratinib use. Among 1,544 adverse events reported, gastrointestinal disorders were prominent, indicating that impurities like QL could potentially contribute to these effects .

Pharmacokinetic Studies

Pharmacokinetic studies have shown that neratinib's absorption and distribution can be influenced by various factors including impurities. The lack of comprehensive data on this compound's pharmacokinetics necessitates further investigation to clarify its impact on drug efficacy and safety.

Comparative Data Table

| Parameter | Neratinib | This compound |

|---|---|---|

| Target Receptors | HER1, HER2, HER4 | Unknown |

| Common Adverse Effects | Diarrhea, hepatotoxicity | Potentially exacerbated GI effects |

| Clinical Efficacy | Significant in HER2-positive cancers | Not established |

| Metabolic Pathways | CYP3A4 involvement | Unknown |

Q & A

Q. What analytical methods are recommended for detecting and quantifying Neratinib impurity QL in pharmaceutical formulations?

Methodological Answer:

- The European Medicines Agency (EMA) emphasizes the use of validated analytical methods with a limit of quantification (LoQ) below the acceptable intake (AI) for nitrosamine impurities . For this compound, employ techniques like LC-MS/MS or HPLC-UV, ensuring method validation per ICH Q2(R1) guidelines. Reference standards should be synthesized or sourced to confirm identity and purity. If synthesis is unfeasible, justify this with structural stability data, reactivity of precursor amines, and literature evidence .

- Example Table: EMA Criteria for LoQ in Impurity Testing

| Impurity Type | LoQ Requirement | Analytical Technique |

|---|---|---|

| Nitrosamines | < AI (e.g., 18 ng/day) | LC-MS/MS, HPLC-UV |

Q. How can researchers ensure structural elucidation and purity of this compound during synthesis?

Methodological Answer:

- Follow the Beilstein Journal of Organic Chemistry guidelines: provide detailed synthetic procedures, including reactant quantities, purification techniques, and spectroscopic data (NMR, HRMS) . For novel impurities, confirm identity via comparison with theoretical spectral data and orthogonal methods (e.g., IR, X-ray crystallography). Purity should be validated using chromatographic methods (HPLC) with ≥95% purity thresholds .

Q. What stability-indicating studies are critical for this compound under stressed conditions?

Methodological Answer:

- Design forced degradation studies (acid/base hydrolysis, thermal, oxidative, and photolytic stress) to assess impurity formation pathways. Use a factorial design to evaluate interactions between variables (e.g., temperature, pH) . Monitor degradation products via stability-indicating assays and correlate results with kinetic modeling to predict shelf-life .

Advanced Research Questions

Q. How can researchers resolve contradictions in stability data for this compound across experimental conditions?

Methodological Answer:

- Apply subgroup analysis and data saturation principles: increase sample size for heterogeneous conditions and conduct follow-up experiments (e.g., controlled humidity studies) to isolate confounding variables . Use member checking (e.g., peer review of spectral interpretations) and triangulate data with orthogonal analytical methods .

Q. What theoretical frameworks guide the risk assessment of this compound in formulation development?

Methodological Answer:

- Link research to conceptual frameworks such as the ICH M7 guideline for mutagenic impurities. Use structure-activity relationship (SAR) models to predict carcinogenic potential and derive AI values. Justify risk mitigation strategies (e.g., process controls) via reactivity studies of precursor amines and nitrosating agents .

Q. How can factorial design optimize the synthesis and purification of this compound?

Methodological Answer:

- Implement a 2^k factorial design to evaluate factors like reaction temperature, solvent polarity, and catalyst concentration. For example:

| Factor | Low Level (-1) | High Level (+1) |

|---|---|---|

| Temperature | 25°C | 60°C |

| Solvent | Dichloromethane | Ethanol |

Q. How should researchers address methodological biases in impurity profiling studies?

Methodological Answer:

- Ensure methodological rigor by predefining acceptance criteria (e.g., recovery rates, precision) and blinding analysts to sample identities during testing. Use triangulation (e.g., combining LC-MS data with in-silico simulations) to validate findings .

Methodological Tables

Q. Table 1: Key Parameters for Analytical Method Validation (Per ICH Q2(R1))

| Parameter | Requirement for this compound |

|---|---|

| Linearity | R² ≥ 0.990 (over 50–150% of LoQ) |

| Precision | RSD ≤ 5% (intra-day/inter-day) |

| Accuracy | Recovery 95–105% |

| LoQ | ≤ 10 ng/mL (or per AI) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.